molecular formula C18H21N5O2 B2891123 5-((4-(dimethylamino)phenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 942007-86-5

5-((4-(dimethylamino)phenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2891123
CAS No.: 942007-86-5
M. Wt: 339.399
InChI Key: XVBPVKSAJPEYQH-UHFFFAOYSA-N
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Description

5-((4-(dimethylamino)phenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a dimethylamino group attached to a phenyl ring, and a trimethylated pyrido[2,3-d]pyrimidine core. Compounds in this family are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry.

Preparation Methods

The synthesis of 5-((4-(dimethylamino)phenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

5-((4-(dimethylamino)phenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-((4-(dimethylamino)phenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cyclooxygenase or lipoxygenase, which are involved in the inflammatory response . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and thereby reducing inflammation.

Comparison with Similar Compounds

Similar compounds include other pyrido[2,3-d]pyrimidine derivatives such as:

The uniqueness of 5-((4-(dimethylamino)phenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione lies in its specific substitution pattern, which imparts distinct pharmacological properties and makes it a valuable compound for further research and development.

Properties

IUPAC Name

5-[4-(dimethylamino)anilino]-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-11-10-19-16-14(17(24)23(5)18(25)22(16)4)15(11)20-12-6-8-13(9-7-12)21(2)3/h6-10H,1-5H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVBPVKSAJPEYQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1NC3=CC=C(C=C3)N(C)C)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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